2,6-dimethoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2,6-Dimethoxy-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a thiophen-2-ylmethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxy-N-(thiophen-2-ylmethyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with thiophen-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxy-N-(thiophen-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,6-Dimethoxy-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant effects. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .
Comparison with Similar Compounds
- 2,4-Dimethoxy-N-(thiophen-2-ylmethyl)benzamide
- 2,3-Dimethoxy-N-(thiophen-2-ylmethyl)benzamide
- 3-Acetoxy-2-methylbenzamide
Comparison: 2,6-Dimethoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different levels of antioxidant and antibacterial activities, making it a valuable subject for further research .
Properties
Molecular Formula |
C14H15NO3S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H15NO3S/c1-17-11-6-3-7-12(18-2)13(11)14(16)15-9-10-5-4-8-19-10/h3-8H,9H2,1-2H3,(H,15,16) |
InChI Key |
ZZPWZTYVAXWXBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
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